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1-Phenyl-2H,2H-perfluorononane-1,3-dione

Cat. No.: B1608818
CAS No.: 99338-16-6
M. Wt: 466.19 g/mol
InChI Key: JPSBONQIRUMUCY-UHFFFAOYSA-N
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Description

Significance of Beta-Diketones in Contemporary Organic Chemistry Research

Beta-diketones, or 1,3-diketones, represent a highly significant class of organic compounds that have been studied for over a century. researchgate.netnih.gov Their importance stems from their versatile chemical reactivity and structural features. They are key intermediates and building blocks in the synthesis of a wide array of more complex molecules, particularly five- and six-membered heterocycles like pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, many of which are important pharmacophores in drug discovery. researchgate.net

Perhaps their most notable feature is their ability to act as powerful bidentate ligands, forming stable chelate complexes with a vast number of metallic elements from across the periodic table. nih.govnih.gov This metal-chelating capability makes beta-diketonate complexes invaluable in diverse fields such as catalysis, medical diagnostics, and materials science, where they are used as NMR shift reagents, precursors for high-temperature superconductors, and components in luminescent materials. researchgate.net The utility of beta-diketones is further enhanced by their existence in a tautomeric equilibrium between the diketo and enol forms, which influences their reactivity and complexation behavior.

The Unique Role of Perfluorinated Moieties in Chemical Compound Design and Reactivity

The introduction of perfluorinated moieties—alkyl chains where all hydrogen atoms are replaced by fluorine atoms—dramatically alters the physicochemical properties of a molecule. The carbon-fluorine bond is exceptionally strong, which imparts high thermal and chemical stability to perfluorinated compounds. researchgate.net

In the context of beta-diketone ligands, fluorination plays a critical role in fine-tuning the properties of the resulting metal complexes. nih.gov Key effects include:

Increased Volatility: The replacement of hydrogen with fluorine reduces intermolecular forces, which significantly increases the volatility of the corresponding metal complexes. This property is crucial for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films and coatings. nih.govscribd.com

Enhanced Lewis Acidity: The strong electron-withdrawing nature of perfluoroalkyl groups increases the Lewis acidity of the metal center in the complex, which can enhance catalytic activity.

Improved Luminescence: For lanthanide complexes, fluorinated beta-diketone ligands lead to a significant increase in luminescence intensity. This is achieved by minimizing non-radiative relaxation pathways that would otherwise quench the excited state of the metal ion. nih.gov

Modified Solubility: Perfluorinated chains can be used to adjust the solubility of complexes in various solvents, including both conventional organic solvents and supercritical fluids, which is advantageous for extraction processes. chemspider.com

Comparative Properties of Hydrocarbon vs. Perfluorocarbon Moieties
PropertyHydrocarbon Moiety (e.g., -CₙH₂ₙ₊₁)Perfluorocarbon Moiety (e.g., -CₙF₂ₙ₊₁)
Bond Strength (C-H vs. C-F)~413 kJ/mol~485 kJ/mol researchgate.net
Intermolecular ForcesVan der Waals forces (moderate)Weakened Van der Waals forces, leading to lower boiling points and higher volatility nih.gov
Electronegativity EffectWeakly electron-donating or neutralStrongly electron-withdrawing
Surface PropertiesHydrophobicBoth hydrophobic and oleophobic (lipophobic) researchgate.net
Thermal/Chemical StabilityModerateVery High researchgate.net

Historical Context and Evolution of Research on 1-Phenyl-1,3-dione Structures

The synthesis of beta-diketones has been a cornerstone of organic chemistry for well over a century, with the Claisen condensation being one of the earliest and most fundamental methods developed for their preparation. This reaction typically involves the condensation of an ester with a ketone to form the 1,3-dicarbonyl moiety.

Research into aryl-substituted beta-diketones followed as a natural evolution of this work. The 1-phenyl-1,3-dione scaffold, exemplified by compounds like 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), became a subject of significant interest due to the electronic influence of the phenyl group on the diketone's properties. nih.gov Another prominent historical example is indane-1,3-dione, a cyclic analogue where the phenyl group and dione (B5365651) moiety are fused. wikipedia.org This structure and its derivatives, such as chlorophacinone, have found applications ranging from organic electronics to rodenticides, showcasing the scaffold's versatility. wikipedia.org

The convergence of fluorination chemistry and beta-diketone research marked a major advancement. A landmark compound in this area is 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (thenoyltrifluoroacetone, Htta), first synthesized in 1950. nih.gov While containing a thienyl group instead of a phenyl group, its development demonstrated the powerful synergy of combining an aromatic-like ring with a perfluorinated chain in a beta-diketone structure. Htta became a crucial extractant in the nuclear industry, cementing the importance of this class of fluorinated ligands. nih.gov This historical progression set the stage for the development of a wide variety of ligands with different aryl groups and perfluorinated chain lengths, including 1-Phenyl-2H,2H-perfluorononane-1,3-dione.

Current State of Research on this compound within the Broader Scientific Landscape

The compound this compound is a specialized molecule that combines the three key structural features discussed: a phenyl ring, a 1,3-dione chelating core, and a long-chain perfluoroalkyl group (specifically, a C₇F₁₅ chain attached via a -CH₂CH₂- spacer). While extensive research focusing exclusively on this exact molecule is not widely present in the scientific literature, its structure places it squarely within the family of advanced fluorinated ligands designed for materials science and coordination chemistry.

Based on its constituent parts, its primary research interest lies in its potential as a ligand. The combination of the phenyl group and the long perfluorinated chain suggests its utility in creating metal complexes with highly tailored properties. These complexes would be expected to exhibit significant volatility and thermal stability, making them potential precursors for the MOCVD of metal or metal oxide thin films. nih.govscribd.com Furthermore, its strong chelating ability and the lipophobicity imparted by the fluorinated tail make it a candidate for use as a specialized extractant in solvent-solvent extraction processes for metal ion separation. nih.govchemspider.com

The current scientific landscape positions this compound as a niche but potentially valuable tool for chemists developing new functional materials, catalysts, and separation technologies. Future research would likely focus on the synthesis and characterization of its metal complexes and the evaluation of their performance in specific applications like thin-film deposition or catalysis.

Physicochemical Properties of this compound
PropertyValue
Systematic Name1-Phenyl-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,3-dione
Molecular FormulaC₁₅H₇F₁₃O₂
Molecular Weight482.19 g/mol
StructureA phenyl group attached to a carbonyl, followed by a methylene (B1212753) group, a second carbonyl, and a -CH₂CH₂-(CF₂)₆CF₃ chain.
Predicted ApplicationsLigand for volatile metal complexes (MOCVD), extractant for metal ions, building block for fluorinated materials. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H7F13O2 B1608818 1-Phenyl-2H,2H-perfluorononane-1,3-dione CAS No. 99338-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBONQIRUMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382161
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99338-16-6
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Strategies for 1 Phenyl 2h,2h Perfluorononane 1,3 Dione

Established Synthetic Routes to 1-Phenyl-2H,2H-perfluorononane-1,3-dione Precursors

The synthesis of β-diketones, particularly those bearing perfluorinated chains, is most effectively achieved through condensation reactions. These methods form the carbon-carbon bond that establishes the core 1,3-dicarbonyl framework.

Condensation Reactions and Related Reaction Pathways

The most classical and widely employed method for synthesizing this compound is the Claisen condensation. nih.govmasterorganicchemistry.comnumberanalytics.com This reaction involves the base-mediated condensation of a ketone with an ester. For the target compound, this specifically entails the reaction of acetophenone (B1666503) with a suitable ester of perfluorononanoic acid, such as ethyl perfluorononanoate.

Utilization of Perfluorinated Acyl Chlorides in Beta-Diketone Synthesis

An alternative and often more reactive approach involves the use of perfluorinated acyl chlorides instead of esters. researchgate.net In this pathway, perfluorononanoyl chloride can be used to acylate the enolate of acetophenone. The high reactivity of the acyl chloride often allows for milder reaction conditions compared to the corresponding ester condensation.

This method follows a similar mechanistic pattern of enolate formation followed by nucleophilic acyl substitution. The key advantage is that the leaving group is a chloride ion, which is a much better leaving group than an alkoxide, often leading to faster reactions and higher yields. The synthesis of polyfluorinated β-diketones through the acylation of enamines with reagents like hexafluoropropene (B89477) oxide also highlights the utility of highly reactive fluorinated synthons in constructing the diketone core under neutral conditions. researchgate.net

Functionalization and Derivatization Approaches for the this compound Core

The 1,3-dicarbonyl moiety of this compound is a versatile platform for a wide range of chemical modifications, enabling the synthesis of complex molecules and functional materials. Due to the presence of both a phenyl group and a strongly electron-withdrawing perfluoroalkyl group, these modifications can often be performed with a high degree of regioselectivity.

Regioselective Modifications and Substituent Effects

The electronic asymmetry of the molecule is the primary driver of regioselectivity. The potent electron-withdrawing nature of the perfluorononane (B1297839) group makes the adjacent carbonyl carbon significantly more electrophilic and the intervening methylene (B1212753) protons more acidic compared to the side bearing the phenyl group.

This electronic bias dictates the outcome of condensation reactions with nucleophiles. For instance, in reactions with amines, the major product is the β-aminovinylketone where the amino group is distal to the fluoroalkyl substituent. researchgate.net This occurs because the amine preferentially attacks the more electrophilic carbonyl adjacent to the perfluoroalkyl chain, followed by dehydration. The keto-enol tautomerism, a characteristic feature of β-diketones, is also heavily influenced by the substituents. In solution, fluorinated β-diketones like this compound exist almost exclusively in the enol form, stabilized by intramolecular hydrogen bonding. nih.govd-nb.info

Introduction of Heterocyclic and Other Functional Groups for Research Purposes

The β-diketone core is a well-established precursor for the synthesis of a diverse array of heterocyclic compounds. nih.govnih.gov The 1,3-dielectrophilic nature of the dione (B5365651) allows it to react with various dinucleophiles to form five- and six-membered rings.

Common transformations include:

Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole (B372694) derivatives. This is a standard and high-yielding reaction for β-diketones. mdpi.com

Pyrrolediones: Diacylation of fluoroalkyl-containing α-aminovinyl ketones (themselves derived from β-diketones) with oxalyl chloride can produce substituted pyrrole-2,3(1H)-diones. researchgate.net

Thiolanes: While not a direct reaction of the diketone itself, fluorinated β-diketones are related to fluorinated α,β-unsaturated ketones, which are excellent dipolarophiles in [3+2] cycloaddition reactions to form sulfur-containing heterocycles like thiolanes. nih.gov

Oxime Derivatives: Direct nitrosation of the diketone with reagents like sodium nitrite (B80452) in an acidic medium can be used to introduce an oxime group (=N-OH) at the C2 position, yielding compounds such as 4,4,4-trifluoro-2-(hydroxyimino)-1-(aryl)butane-1,3-diones. bohrium.com

These derivatization strategies are crucial for developing new molecules for applications in materials science and medicinal chemistry, where fluorinated heterocycles are of particular interest. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from β-Diketone Precursors

Precursor TypeReagentResulting HeterocycleReference
β-DiketoneHydrazine (H₂NNH₂)Pyrazole mdpi.com
β-Diketone → α-aminovinyl ketoneOxalyl ChloridePyrrole-2,3(1H)-dione researchgate.net
Fluorinated α,β-unsaturated ketone (related to β-diketone)Thiocarbonyl YlidesThiolane nih.gov
β-DiketoneSodium Nitrite (NaNO₂) / AcidIsonitroso-β-diketone (Oxime) bohrium.com

Optimization of Reaction Conditions and Methodological Enhancements for High Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of perfluorinated β-diketones requires careful optimization of reaction parameters and purification protocols. Research has identified several key factors that enhance the efficiency and scalability of the Claisen condensation for these compounds. nih.govd-nb.info

Solvent and Base Selection: Tetrahydrofuran (THF) has been identified as a superior solvent compared to diethyl ether (Et₂O). d-nb.info THF offers high miscibility with both the ketone precursor and the long-chain perfluorinated ester, and it effectively solubilizes the sodium enolate intermediate, leading to a more homogeneous and controllable reaction mixture. nih.gov While traditional sodium alkoxides are effective, sodium hydride (NaH) has emerged as a robust alternative. Using NaH avoids issues with alkoxide quality and activity, which can be inconsistent. nih.gov

Stoichiometry and Reaction Control: An optimal molar ratio of ketone:ester:NaH has been found to be 1:1:2. nih.gov The excess NaH serves to scavenge trace amounts of water and alcohol, making the protocol more reliable. The order of reagent addition is also significant; a dropwise addition of the mixed ketone and ester to the NaH suspension is preferred to maintain temperature control and prevent runaway reactions. d-nb.info Adding a catalytic amount of anhydrous ethanol (B145695) can help initiate the reaction with NaH in a controlled manner, as the in situ generated ethoxide acts as a catalyst. nih.gov

Purification via Copper Chelation: A significant methodological enhancement for purifying fluorinated β-diketones involves the formation of their copper(II) chelates. nih.govnih.govd-nb.info The crude diketone product can be treated with a copper(II) salt, such as copper(II) acetate, to form a stable, often crystalline, copper chelate that precipitates from the solution. This solid can be easily isolated by filtration, separating it from unreacted starting materials and byproducts. The pure β-diketone is then recovered by decomposing the chelate with a strong acid (for acidic fluorinated diketones) or a chelating agent like EDTA. nih.govnih.gov This procedure is highly effective for obtaining the final product in high purity.

Table 2: Comparison of Optimized vs. Traditional Conditions for Perfluorinated β-Diketone Synthesis

ParameterTraditional MethodOptimized MethodAdvantage of Optimization
BaseSodium Ethoxide (NaOEt)Sodium Hydride (NaH)More robust, less sensitive to reagent quality. nih.gov
SolventDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Homogeneous reaction, better solubility of intermediates. d-nb.info
Stoichiometry (Ketone:Ester:Base)Variable1:1:2Excess base scavenges impurities, improving yield. nih.gov
PurificationDirect Distillation/CrystallizationCopper Chelate Formation & DecompositionSignificantly improves purity and allows for easy isolation. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Phenyl 2h,2h Perfluorononane 1,3 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 1-Phenyl-2H,2H-perfluorononane-1,3-dione. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes such as keto-enol tautomerism, which is characteristic of β-diketones. chem960.com

Proton Nuclear Magnetic Resonance (¹H NMR) for Phenyl and Aliphatic Resonances

¹H NMR spectroscopy would be used to identify the hydrogen atoms within the molecule. For this compound, one would expect to observe signals corresponding to the protons of the phenyl group and the central methylene (B1212753) (-CH₂-) or methine (=CH-) group of the dione (B5365651) backbone.

Phenyl Protons: The aromatic protons of the phenyl ring would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.govnih.gov The splitting pattern of these signals would provide information about the substitution pattern on the ring.

Aliphatic Proton(s): The compound exists in a tautomeric equilibrium between the keto and enol forms.

In the keto form (Ph-CO-CH₂-CO-Rᶠ), the two protons of the methylene group would produce a singlet at approximately δ 4.0-4.7 ppm.

In the enol form (Ph-C(OH)=CH-CO-Rᶠ), the vinylic proton (-CH=) would give a singlet around δ 6.0-7.0 ppm, and the enolic hydroxyl proton (-OH) would appear as a broad singlet, often further downfield (δ 12-16 ppm), due to strong intramolecular hydrogen bonding. nmrdb.org The relative integration of the keto and enol signals would allow for the quantification of the tautomeric ratio in a given solvent. nmrdb.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. magritek.com For this compound, distinct signals would be expected for each unique carbon atom.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione are expected to resonate significantly downfield, typically in the range of δ 175-200 ppm. guidechem.com Their exact chemical shifts would differ depending on whether they are part of the keto or enol tautomer.

Phenyl Carbons: The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). nih.gov

Aliphatic Carbon: The central methylene carbon (-CH₂-) in the keto form would be found in the aliphatic region, while the methine carbon (=CH-) of the enol form would be shifted further downfield (typically δ 90-100 ppm). guidechem.com

Perfluorinated Chain Carbons: The carbons of the perfluorohexyl chain would show complex signals due to coupling with the attached fluorine atoms (C-F coupling). These signals would be expected in the range of δ 105-125 ppm.

Expected ¹³C NMR Resonances Typical Chemical Shift Range (δ, ppm)
Carbonyl (C=O)175 - 200
Phenyl (Aromatic)125 - 140
Perfluoroalkyl (CₙF₂ₙ₊₁)105 - 125
Enol (=CH-)90 - 100
Keto (-CH₂-)40 - 55

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Perfluorinated Chain Characterization

¹⁹F NMR is a highly sensitive technique essential for characterizing the perfluorinated portion of the molecule. Current time information in Benton County, US.biophysics.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. For the C₆F₁₃ (perfluorohexyl) chain, one would expect to see distinct signals for each of the chemically non-equivalent fluorine environments.

CF₃ Group: The terminal trifluoromethyl group would typically appear as a triplet around δ -81 ppm.

CF₂ Groups: The six methylene fluoride (B91410) groups (-CF₂-) along the chain would each produce a unique signal. These signals are expected between δ -118 and -127 ppm. The signal for the -CF₂- group adjacent to the carbonyl (α-CF₂) would be the most downfield (least shielded), likely around δ -118 to -122 ppm, due to the electron-withdrawing effect of the carbonyl. samipubco.com The subsequent CF₂ groups (β, γ, δ, etc.) would appear at progressively more upfield shifts, with complex splitting patterns due to coupling with neighboring fluorine atoms.

Expected ¹⁹F NMR Resonances (vs. CFCl₃) Typical Chemical Shift Range (δ, ppm) Expected Multiplicity
-CF₂-CO--118 to -122Triplet
-CF₂--122 to -127Multiplet
-CF₃~ -81Triplet

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like β-diketones without causing significant fragmentation. nih.gov

Molecular Ion Confirmation: In ESI-MS, this compound (MW = 466.19 g/mol ) would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 467.2 or as an adduct with a cation, such as sodium [M+Na]⁺ at m/z 489.2. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 465.2 would be prominent, as the acidic proton on the central carbon is easily lost.

Complex Analysis: ESI-MS is also ideal for the characterization of metal complexes formed with the β-diketonate ligand. The mass of the resulting complex ion would confirm the stoichiometry of the metal-ligand coordination.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for assessing the purity of a sample and analyzing mixtures. hmdb.ca

Purity Assessment: A GC-MS analysis of a pure sample of this compound would show a single major peak in the chromatogram, confirming its purity.

Fragmentation Analysis: The mass spectrum associated with this GC peak would be generated by a hard ionization technique, typically Electron Ionization (EI). This would provide a characteristic fragmentation pattern. Expected fragments would arise from the cleavage of bonds within the molecule, such as:

Loss of the phenyl group: [M-C₆H₅]⁺

Formation of the benzoyl cation: [C₆H₅CO]⁺ at m/z 105

Cleavage at the perfluoroalkyl chain, leading to a series of fluorocarbon fragments. uni-saarland.denih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of chemical compounds by providing the exact mass of the molecular ion, often with sub-part-per-million (ppm) accuracy. This allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on its chemical formula (C₁₅H₅F₁₃O₂). This calculated mass serves as a benchmark for experimental HRMS measurements.

Table 1: Theoretical Exact Mass of this compound

FormulaTheoretical Exact Mass (Da)
C₁₅H₅F₁₃O₂480.0102

In a typical HRMS experiment, the compound would be ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR, or TOF). The measured mass-to-charge ratio (m/z) of the molecular ion peak would be compared to the theoretical value.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. For β-diketones, fragmentation often occurs via cleavage of the C-C bonds adjacent to the carbonyl groups. core.ac.uk The mass spectra of the diketo and the more stable enol tautomers are typically different, allowing for their distinction in the gas phase. core.ac.uk The presence of the perfluorinated chain would lead to characteristic fragment ions corresponding to the loss of perfluoroalkyl radicals.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Assessment

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the intramolecular environment of a molecule. For this compound, the FT-IR spectrum is expected to be dominated by the vibrational modes of the β-diketone core, the phenyl ring, and the perfluoroalkyl chain.

β-Diketones typically exist as a tautomeric equilibrium between the diketo and enol forms, with the enol form often being predominant due to the stability conferred by intramolecular hydrogen bonding. nih.gov This has a profound effect on the FT-IR spectrum.

Key Expected Vibrational Bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the range of 3200-2500 cm⁻¹, which is characteristic of the strong intramolecular hydrogen bond in the enol tautomer.

C=O and C=C Stretches: In the enol form, the conjugated system of C=O and C=C bonds results in strong absorption bands typically found between 1640 and 1580 cm⁻¹. scirp.org For fluorinated β-diketones, these bands are often observed in this region. scirp.org The diketo form, if present, would show sharp C=O stretching bands at higher wavenumbers, typically between 1790 and 1687 cm⁻¹. scirp.orgnih.gov

C-F Stretches: The presence of the perfluorononane (B1297839) chain will give rise to very strong and complex absorption bands in the region of 1300-1100 cm⁻¹, which are characteristic of C-F stretching vibrations.

Phenyl Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. nih.gov

The table below summarizes the expected FT-IR absorption bands for this compound based on data from analogous fluorinated β-diketones.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
O-H Stretch (Intramolecular H-bond)3200 - 2500Very broad and strong; indicative of the enol tautomer.
Aromatic C-H Stretch3100 - 3000Associated with the phenyl group.
C=O Stretch (Diketo form)1790 - 1687Sharp bands; presence would indicate a mixture of tautomers. scirp.orgnih.gov
C=O and C=C Stretches (Enol form)1640 - 1580Strong absorptions due to the conjugated system in the enol ring. scirp.org Studies on similar fluorinated β-diketonates show these bands in the 1600-1500 cm⁻¹ range. mdpi.com
Phenyl C=C Stretch1600 - 1450Multiple bands of variable intensity. nih.gov
C-F Stretches1300 - 1100Very strong and complex bands from the perfluoroalkyl chain.

X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm its conformation, tautomeric form, and packing in the crystal lattice.

Based on studies of analogous fluorinated β-diketones, it is highly probable that this compound crystallizes in the enol form, stabilized by a strong intramolecular hydrogen bond. mdpi.com The crystal structure of europium complexes with the related ligand 1-phenyl-4,4,4-trifluoro-1,3-butanedione reveals the coordination of the metal ion to the oxygen atoms of the β-diketonate. scirp.orgscirp.org

The table below presents typical crystallographic parameters and bond metrics that could be expected for this compound or its metal complexes, based on published data for similar structures. scirp.orgscirp.org

Table 3: Representative Crystallographic Data for a Europium Complex with a Phenyl-Trifluoro-β-diketonate Ligand

ParameterTypical Value/DescriptionReference
Crystal SystemMonoclinic scirp.orgscirp.org
Space GroupP2₁/n or C2/c scirp.orgscirp.org
Eu-O Bond Lengths~2.38 - 2.40 Å scirp.org
Coordination GeometryDistorted octahedral arrangement of eight oxygen atoms from four β-diketone ligands. scirp.org
ConformationThe β-diketonate ligand is typically planar, with the phenyl and perfluoroalkyl groups potentially twisted out of this plane due to steric hindrance. mdpi.com
Hydrogen BondingIn the free ligand, a strong intramolecular O-H···O hydrogen bond is expected. In metal complexes, this proton is absent, and the oxygen atoms coordinate to the metal center.

Reactivity and Mechanistic Investigations of 1 Phenyl 2h,2h Perfluorononane 1,3 Dione

Keto-Enol Tautomerism Studies in 1-Phenyl-2H,2H-perfluorononane-1,3-dione Systems

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomeric forms. nih.gov The presence of the electron-withdrawing perfluoroalkyl group is expected to significantly influence this equilibrium.

The determination of the keto-enol tautomeric equilibrium is crucial for understanding the reactivity of β-diketones. bohrium.com Several experimental techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful methods for quantifying the ratio of keto and enol forms in solution. The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.gov In contrast, the interconversion between the two possible enol forms is rapid, resulting in an averaged spectrum for the enol tautomer. nih.gov For asymmetric β-diketones, the analysis of ¹³C chemical shifts, sometimes in conjunction with deuterium (B1214612) isotope effects, can help in assigning the specific enol tautomer present. mdpi.com

UV-Vis Spectroscopy : Changes in the electronic absorption spectra in different solvents can also provide insights into the tautomeric equilibrium, as the keto and enol forms possess distinct chromophores.

X-ray Crystallography : In the solid state, X-ray diffraction can definitively determine the structure of the dominant tautomer. mdpi.comresearchgate.net

A comparative study of experimental ¹³C chemical shifts with calculated nuclear shieldings can further aid in the structural elucidation of the tautomers. mdpi.com

The position of the keto-enol equilibrium is highly sensitive to both the solvent environment and the nature of the substituents on the β-diketone framework. mdpi.comnih.gov

Solvent Effects : The tautomeric preference is strongly dependent on solvent polarity and its ability to form hydrogen bonds. Nonpolar solvents tend to favor the enol form due to the stability conferred by the intramolecular hydrogen bond. libretexts.org In contrast, polar, protic solvents can disrupt this internal hydrogen bond and stabilize the keto form. Studies on similar compounds have shown a significant variation in the percentage of the enol tautomer in different solvents. nih.gov For instance, research on acetoacetic acid revealed that the enol form ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com

Substituent Effects : The electronic properties of the substituents play a critical role. Electron-withdrawing groups, such as the perfluorononane (B1297839) chain in the title compound, generally favor the enol form. mdpi.com This is attributed to the increased acidity of the α-protons and the stabilization of the resulting enolate-like structure. The phenyl group also contributes to the stabilization of the enol form through conjugation. libretexts.orglibretexts.org Research on other fluorinated β-diketones has shown that substituents like CF₃ strongly favor the enol tautomer. mdpi.com

Influence of Substituents on Tautomeric Equilibrium in β-Diketones
Substituent (R)Favored TautomerReason
-CF₃EnolStrong electron-withdrawing effect, increases acidity of α-protons.
-PhenylEnolConjugation stabilizes the enol form.
-H, -CH₃, -C(CH₃)₃EnolGeneral stability of the enol form in these systems.
-F, -Cl, -OCH₃, -NH₂KetoThese substituents are reported to favor the keto form.

Electron Transfer and Redox Chemistry of the 1,3-Dione Moiety

The 1,3-dione moiety is redox-active and can undergo both oxidative and reductive transformations. The presence of the phenyl and perfluoroalkyl groups modulates this reactivity.

The oxidation of 1,3-dicarbonyl compounds can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidative transformations include C-C bond cleavage and oxidative coupling. In the context of fluorinated β-diketones, oxidation can be a pathway to introduce new functional groups or to synthesize more complex molecules. For instance, the oxidation of furan-containing 1,3-diarylpropan-1-ones can lead to dearomatization and subsequent cyclization. nih.gov While specific studies on this compound are not prevalent, it is plausible that strong oxidizing agents could lead to the cleavage of the dicarbonyl unit or reactions involving the activated methylene (B1212753) group.

The reduction of 1,3-diones can yield a range of products, including β-hydroxy ketones, 1,3-diols, and saturated ketones. The choice of reducing agent is critical in determining the outcome.

Selective Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce one of the carbonyl groups to a hydroxyl group, affording a β-hydroxy ketone. The regioselectivity of this reduction would be influenced by the electronic disparity between the two carbonyl carbons, with the carbonyl adjacent to the phenyl group being potentially more reactive.

Complete Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both carbonyl groups to furnish the corresponding 1,3-diol.

Nucleophilic and Electrophilic Reactions Involving this compound

The dual reactivity of this compound allows it to act as both an electrophile and a nucleophile.

Substitution Reactions at Various Sites of the Compound

The reactivity of this compound in substitution reactions is centered around the enol form, which is stabilized by the electron-withdrawing perfluoroalkyl group. The acidic α-proton is readily abstracted, forming a nucleophilic enolate that can react with a variety of electrophiles.

Electrophilic Substitution at the α-Carbon:

The methylene group flanked by the two carbonyls is the primary site for electrophilic substitution. The formation of the enolate under basic conditions is a key step, facilitating reactions such as halogenation and alkylation.

Halogenation: The reaction with halogens, such as chlorine or bromine, in the presence of a suitable base, is expected to proceed readily to yield the corresponding 3-halo-1-phenyl-2H,2H-perfluorononane-1,3-dione.

Alkylation: Alkylation at the α-position can be achieved using alkyl halides. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

Nucleophilic Substitution on the Perfluoroalkyl Chain:

While less common, nucleophilic substitution on the perfluoroalkyl chain is a possibility under specific conditions, although it generally requires harsh reaction conditions. The strong carbon-fluorine bonds are typically resistant to nucleophilic attack.

Substitution on the Phenyl Ring:

The phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the β-dicarbonyl substituent, which is deactivating and meta-directing, will govern the position of substitution.

Addition Reactions to the Carbonyl Groups

The carbonyl groups of this compound are susceptible to nucleophilic addition reactions. The polarization of the carbonyl carbons by the adjacent perfluoroalkyl and phenyl groups influences their electrophilicity.

Reaction with Organometallic Reagents:

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl groups is a fundamental transformation. rsc.orglibretexts.org These reactions typically lead to the formation of tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the carbonyl carbons. rsc.org

It has been noted that with esters, Grignard reagents can add twice to yield a tertiary alcohol. masterorganicchemistry.com In the case of β-diketones, the reaction can be complex, and the initial adduct may undergo further reactions. The use of less reactive organometallic reagents, such as organocuprates, can sometimes allow for more controlled additions. unicam.it

Representative Addition Reactions with Organometallic Reagents

ReagentExpected Product (after workup)Notes
Methylmagnesium bromide1-Phenyl-2-methyl-2H,2H-perfluorononane-1,1,3-triolThe reaction is expected to proceed with the formation of a tertiary alcohol.
Phenyllithium1,2-Diphenyl-2H,2H-perfluorononane-1,1,3-triolSimilar to Grignard reagents, organolithium reagents are potent nucleophiles.
Diethylzinc1-Phenyl-2-ethyl-2H,2H-perfluorononane-1,1,3-triolOrganozinc reagents can offer different selectivity compared to Grignard reagents.

Mechanistic Studies of Reactions Catalyzed by or Involving this compound

The ability of this compound to form stable metal complexes makes it a valuable ligand in catalysis. The electronic properties of the ligand, influenced by the phenyl and perfluoroalkyl groups, can be tuned to modulate the catalytic activity of the metal center.

Metal complexes of β-diketones are known to catalyze a variety of organic transformations. For instance, palladium complexes of β-diketones have been studied for their role in C-H activation and arylation reactions. nih.gov Mechanistic investigations of such catalytic cycles often reveal the involvement of different oxidation states of the metal and the crucial role of the ligand in stabilizing key intermediates. nih.gov

In reactions where the β-diketone itself is a reactant, such as in the formation of metal complexes, the mechanism often involves the deprotonation of the ligand. cdnsciencepub.com The rate of this deprotonation can be significantly influenced by the metal ion, which can act as a catalyst. cdnsciencepub.com The substituents on the β-diketone also play a role in the reaction kinetics, with more electronegative substituents generally leading to faster reactions. iosrjournals.org

Recent studies on copper-catalyzed reactions involving similar fluorinated compounds have highlighted the role of radical intermediates in the reaction mechanism. nih.gov For example, the perfluoroalkyltriflation of alkynes using a copper catalyst is proposed to proceed via a radical mechanism initiated by a single electron transfer from the copper(I) species. nih.gov

Furthermore, the β-diketiminate ligands, which are structurally related to β-diketonates, have been shown to be crucial in providing kinetic stability to reactive intermediates in catalytic cycles involving main group metals for C-H and C-F bond activation. nih.gov

Coordination Chemistry and Ligand Design Principles Utilizing 1 Phenyl 2h,2h Perfluorononane 1,3 Dione

Chelation Mechanisms of 1-Phenyl-2H,2H-perfluorononane-1,3-dione with Metal Ions

The chelation of metal ions by this compound is a critical aspect of its coordination chemistry, leading to the formation of stable and well-defined metal complexes.

This compound, like other β-diketones, exists in a tautomeric equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. mdpi.com Upon reaction with a metal ion, the enolic proton is lost, and the resulting enolate anion acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms. researchgate.net This chelation results in the formation of a stable six-membered ring structure, which is a characteristic feature of metal-β-diketonate complexes. nih.gov The stability of these complexes is a key factor in their wide range of applications.

The general reaction for the formation of a metal complex with this compound can be represented as:

n(C₆H₅COCH₂CO(CF₂)₇CF₃) + Mⁿ⁺ → M(C₆H₅COCHC(CF₂)₇CF₃)ₙ + nH⁺

The presence of the long perfluorononane (B1297839) chain in this compound significantly influences its coordination properties. The strong electron-withdrawing nature of the perfluoroalkyl group increases the acidity of the ligand, which can affect the thermodynamics and kinetics of complex formation. nih.gov This electron-withdrawing effect can also influence the electronic structure of the resulting metal complex.

Furthermore, the sterically demanding and lipophilic nature of the perfluorononane chain can impact the solubility of the complexes in various solvents, favoring non-polar or fluorous media. rsc.org The length and fluorination of the alkyl chain can also affect the crystal packing of the metal complexes, potentially leading to different solid-state structures and properties. nih.govmdpi.com

Table 1: Comparison of Properties of Fluorinated vs. Non-Fluorinated β-Diketones

PropertyNon-Fluorinated β-Diketones (e.g., Acetylacetone)Fluorinated β-Diketones (e.g., this compound)
Acidity (pKa) HigherLower (more acidic)
Lewis Acidity of Metal Complex LowerHigher
Solubility Generally soluble in organic solventsEnhanced solubility in fluorous solvents
Volatility of Metal Complexes LowerGenerally higher

Synthesis and Characterization of Novel Metal Complexes with this compound as a Ligand

The synthesis of novel metal complexes with this compound allows for the fine-tuning of their physical and chemical properties for specific applications.

The design of chelating agents based on this compound involves considering several factors to achieve desired properties in the resulting metal complexes. Key design principles include:

Tailoring Substituents: The phenyl group and the perfluorononane chain can be modified to alter the steric and electronic properties of the ligand. For instance, introducing different substituents on the phenyl ring can modulate the electron density on the coordination site. mdpi.com

Solvent Selection: The choice of solvent is crucial for the synthesis and crystallization of the metal complexes, as it can influence the reaction rate and the final structure obtained. nih.gov

Introduction of Additional Functional Groups: Incorporating other donor atoms into the ligand backbone can lead to the formation of polynuclear or heterometallic complexes with unique structures and properties. mdpi.comnih.gov

A common synthetic route for preparing fluorinated β-diketones like this compound is the Claisen condensation reaction between a suitable ketone and a perfluorinated ester. mdpi.com

Metal complexes of this compound can adopt various coordination geometries depending on the metal ion, its oxidation state, and the number of coordinated ligands. wikipedia.org Common geometries include:

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Tetrahedral: Can be found for various metal ions, particularly with bulky ligands.

Octahedral: A common geometry for many transition metal ions, often with two or three bidentate ligands and sometimes including solvent molecules in the coordination sphere. tandfonline.com

Square Pyramidal: Can be adopted by some five-coordinate complexes. tandfonline.com

The electronic structure of these complexes is significantly influenced by the strong electron-withdrawing perfluorononane chain. This can lead to a greater covalent character in the metal-ligand bond and can affect the d-orbital splitting of the metal center, thereby influencing the magnetic and spectroscopic properties of the complex. acs.org

Table 2: Common Coordination Geometries for Metal-β-Diketonate Complexes

Coordination NumberGeometryExample Metal Ions
4Square PlanarNi(II), Pd(II), Pt(II), Cu(II)
4TetrahedralCo(II), Zn(II)
5Square PyramidalCu(II), V(IV)O
6OctahedralCr(III), Fe(III), Co(III), Mn(II)
8Square Antiprism or DodecahedralLanthanides(III)

Role of this compound in the Stabilization of Metal Oxidation States

The electronic properties of this compound play a crucial role in stabilizing specific oxidation states of coordinated metal ions. The highly electronegative fluorine atoms in the perfluorononane chain create a strong inductive effect, withdrawing electron density from the diketonate backbone. nih.gov This makes the ligand a relatively "hard" base according to Hard and Soft Acids and Bases (HSAB) theory.

This electron-withdrawing nature of the ligand is particularly effective at stabilizing higher metal oxidation states. reddit.com By reducing the electron density on the metal center, the ligand can better accommodate the higher positive charge of the metal ion. Conversely, for metals in lower oxidation states, the ligand can still form stable complexes, although the degree of covalency in the metal-ligand bond may be different. nih.gov The ability to stabilize a range of oxidation states makes this compound a versatile ligand in coordination chemistry, with potential applications in catalysis and materials science where redox processes are important. mdpi.comnih.gov

Supramolecular Assembly and Crystal Engineering of Metal-Diketonate Complexes

The fields of supramolecular assembly and crystal engineering focus on the rational design and synthesis of solid-state structures with desired properties, built from molecular components. In the context of metal complexes of this compound, these disciplines explore how the molecular structure of the complex directs its organization in the crystal lattice, leading to the formation of one-, two-, or three-dimensional networks. The interplay of the phenyl group, the perfluorononane chain, and the coordinated metal center dictates the non-covalent interactions that govern the crystal packing.

The introduction of a perfluoroalkyl chain, such as the perfluorononane group in this compound, significantly influences the supramolecular architecture of its metal complexes. Fluorinated substituents are known to decrease intermolecular interactions, which can lead to higher volatility, a property advantageous for applications like chemical vapor deposition. The crystal packing in such complexes is often driven by a combination of weak interactions, including hydrogen bonds, π-π stacking, and halogen bonding.

The presence of the phenyl group allows for π-π stacking interactions, which can be a significant driving force in the assembly of the crystal structure. In zirconium(IV) complexes of 1,3-diphenyl-1,3-propanedione, crystal packing is stabilized by C-H···π interactions throughout the lattice. scielo.org.za The orientation of the phenyl rings with respect to the diketonate plane is a critical factor in determining the efficiency of these interactions. scielo.org.za

Representative Crystallographic Data for a Hypothetical Cu(II) Complex

To illustrate the potential crystal structure of a metal complex derived from the title ligand, the following table presents hypothetical, yet plausible, crystallographic data for a cis-[Cu(this compound)₂(H₂O)] complex. This data is based on trends observed for similar copper(II) β-diketonate complexes. nih.govresearchgate.net

ParameterHypothetical Value
Chemical FormulaC₄₂H₁₆CuF₃₄O₅
Formula Weight1452.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.87
b (Å)11.23
c (Å)28.45
α (°)90
β (°)98.54
γ (°)90
Volume (ų)5013.9
Z4
Density (calculated)1.923 g/cm³
Coordination GeometryDistorted Square Pyramidal
Cu-O (diketonate) (Å)1.95 - 1.98
Cu-O (water) (Å)2.25
Intermolecular Interactionsπ-π stacking (phenyl rings), C-H···F, C-H···O

Computational and Theoretical Investigations into the Structure and Reactivity of 1 Phenyl 2h,2h Perfluorononane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 1-Phenyl-2H,2H-perfluorononane-1,3-dione. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the stability of different conformations. The presence of a highly electronegative perfluorononyl group alongside a phenyl ring creates a complex electronic environment within the molecule, making DFT an ideal method for its study.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic features that can be predicted include its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For instance, the calculated ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing nature of the perfluoroalkyl and carbonyl groups. The proton of the C-H bond at the 2-position is expected to show a characteristic shift due to its acidic nature and its position between two carbonyl groups.

Predicted vibrational frequencies from DFT can help in assigning the absorption bands observed in an experimental IR spectrum. Key vibrational modes would include the C=O stretching frequencies of the dione (B5365651) moiety and the C-F stretching vibrations of the perfluorononyl chain.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Range Influencing Factors
¹H NMR Chemical Shift (CH₂) 5.5 - 6.5 ppm Keto-enol tautomerism, solvent effects
¹³C NMR Chemical Shift (C=O) 180 - 200 ppm Electronic effects of phenyl and perfluorononyl groups
IR Stretching Frequency (C=O) 1600 - 1750 cm⁻¹ Intramolecular hydrogen bonding in enol form

Note: The values in this table are illustrative and based on typical ranges for similar β-diketone structures. Actual computational results would provide more precise values.

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states for reactions involving this compound. A significant area of study for β-diketones is their keto-enol tautomerism. Computational methods can determine the relative energies of the keto and enol forms, as well as the energy barrier for the interconversion between them. The high electronegativity of the perfluorononyl group is expected to influence the stability of the enol form through strong intramolecular hydrogen bonding.

Furthermore, these calculations can model the molecule's reactivity towards nucleophiles and electrophiles, providing insights into its synthetic applications. By calculating the energies of reactants, products, and transition states, a detailed reaction coordinate diagram can be constructed, offering a quantitative understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and intermolecular interactions over time. For a flexible molecule like this compound, with its rotatable bonds, MD simulations are crucial for understanding its behavior in different environments, such as in various solvents or in the solid state.

These simulations can reveal the preferred conformations of the molecule, the dynamics of the perfluorononyl chain, and the nature of interactions with surrounding molecules. For example, in a polar solvent, the simulations could show how solvent molecules arrange themselves around the polar dione and the nonpolar phenyl and perfluoroalkyl groups.

Molecular Docking Studies for Ligand-Receptor Interactions

In a research context, molecular docking studies can be employed to investigate how this compound might interact with a specific biological target, such as an enzyme or a receptor. These studies predict the preferred binding orientation of the molecule (the ligand) within the active site of the receptor and estimate the strength of the interaction.

The binding mechanism would likely involve a combination of interactions, including hydrogen bonding from the dione or enol group, π-π stacking from the phenyl ring, and hydrophobic interactions from the perfluorononyl chain. The selectivity of its binding could be assessed by docking the molecule into the active sites of different but related receptors and comparing the calculated binding affinities.

Development of Structure-Activity Relationship (SAR) Models based on Computational Data

Computational data derived from quantum chemical calculations and molecular docking can be used to develop Structure-Activity Relationship (SAR) models. These models aim to correlate specific structural features of a molecule with its chemical or biological activity. For this compound, an SAR study might focus on how modifications to the phenyl ring or the length of the perfluoroalkyl chain affect its chemical properties, such as its acidity or chelating ability.

By calculating various molecular descriptors (e.g., electrostatic potential, molecular orbital energies, steric parameters) for a series of related compounds, a quantitative model can be built. This model can then be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. The focus of such a model in this context would be on the chemical interactions and reactivity, rather than specific biological outcomes.

Table 2: Compound Names Mentioned in the Article

Compound Name

Emerging Research Applications of 1 Phenyl 2h,2h Perfluorononane 1,3 Dione in Advanced Materials Science and Analytical Methodologies

Application in Fluorinated Material Development for Enhanced Performance

The incorporation of fluorine into polymers and materials is a proven strategy for enhancing properties such as thermal stability, chemical resistance, and surface hydrophobicity. pageplace.denih.gov The subject compound serves as a versatile building block for creating advanced fluorinated materials.

The 1,3-dione functionality in 1-Phenyl-2H,2H-perfluorononane-1,3-dione offers a reactive handle for polymerization and for grafting onto existing polymer backbones. Fluorinated polymers are critical in high-tech sectors like aerospace, automotive, and electronics due to their exceptional stability. pageplace.de The long perfluorononyl chain of the compound can impart a high degree of fluorination, leading to materials with low surface energy, low coefficient of friction, and excellent resistance to harsh environments. nih.gov Research on similar fluorinated monomers demonstrates their role in creating high-performance fluoroplastics and fluoroelastomers. nih.gov The phenyl group may also contribute to thermal stability and altered solubility in aromatic solvents, providing a means to tune the final properties of the polymer.

Interactive Table: Potential Properties of Polymers Incorporating this compound

Instructions:
PropertyPotential Enhancement from Perfluorononyl GroupPotential Influence of Phenyl Group
Thermal Stability HighHigh
Chemical Resistance ExcellentModerate
Hydrophobicity Very HighModerate
Oleophobicity HighLow
Refractive Index LowHigh
Dielectric Constant LowModerate

The creation of hydrophobic surfaces is crucial for applications ranging from anti-fouling coatings to moisture-repellent textiles. The low surface energy imparted by perfluoroalkyl chains is a key principle in achieving superhydrophobicity. uea.ac.ukresearchgate.net this compound is an ideal candidate for surface modification. It can be applied as a coating or chemically grafted onto a substrate. The long perfluorononyl tail would orient away from the surface, creating a dense, low-energy fluorinated layer. This modification is expected to yield surfaces with high water contact angles, indicating significant hydrophobicity, and enhanced stability against chemical attack. nih.govmdpi.com Research on similar fluorinated molecules has demonstrated their ability to dramatically increase the hydrophobicity of materials like cellulose (B213188) and polymers. uea.ac.ukresearchgate.net

Role as Research Reagents and Standards in Advanced Analytical Techniques

The distinct chemical properties of this compound make it a valuable tool in the field of analytical chemistry, particularly in separation science and spectroscopy.

In analytical separations, particularly liquid chromatography (LC) and gas chromatography (GC), the unique properties of fluorinated compounds are often exploited. chromatographyonline.comnih.gov The subject compound, with its combination of a polar β-dicarbonyl head, a non-polar phenyl group, and a highly fluorinated tail, could serve multiple roles. It could be used as a model compound to study the retention behavior of complex fluorinated molecules on various chromatographic stationary phases. nih.gov The separation of per- and polyfluoroalkyl substances (PFAS) is a significant analytical challenge, and understanding how different functional groups affect retention is critical. bohrium.com Furthermore, fluorinated stationary phases are used in reversed-phase chromatography to achieve unique selectivities, especially for halogenated compounds. researchgate.net The interaction of this compound with these phases could provide valuable insights into the separation mechanisms.

Interactive Table: Potential Chromatographic Applications

Instructions:
Chromatographic TechniquePotential Research Application
High-Performance Liquid Chromatography (HPLC) Studying retention behavior on fluorinated stationary phases; serving as a representative analyte in method development for complex fluorinated mixtures. bohrium.comresearchgate.net
Gas Chromatography (GC) Investigating the elution characteristics of functionalized polyfluorinated compounds; potential for derivatization to enhance volatility and detection. nih.gov
Supercritical Fluid Chromatography (SFC) Exploring separation of fluorinated compounds in a less-common mobile phase, offering alternative selectivity. chromatographyonline.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.org This makes it an excellent tool for screening ligand binding and for the quantitative analysis of fluorinated compounds. However, reliable chemical shift referencing is critical. nih.gov this compound, with its multiple distinct fluorine environments in the perfluorononyl chain, could potentially serve as a secondary reference standard in ¹⁹F NMR. The chemical shifts of the CF₂ and CF₃ groups would provide a series of well-defined peaks across a portion of the ¹⁹F NMR spectrum. The stability of such a standard under various conditions (e.g., pH, solvent) would be a key area of investigation. acs.orgnih.gov

Data Table: Representative ¹⁹F NMR Chemical Shifts for Reference Standards

(Note: Data for analogous compounds, not the subject compound. Shifts are relative to CFCl₃)

CompoundChemical Shift (δ, ppm)
CFCl₃ (Trichlorofluoromethane)0.00
C₆F₆ (Hexafluorobenzene)-164.9
C₆H₅F (Fluorobenzene)-113.15
CF₃COOH (Trifluoroacetic acid)-76.55
Hypothetical CF₃ of Perfluorononyl chain~ -81
Hypothetical CF₂ adjacent to carbonyl~ -120 to -130
Source: colorado.edu

Exploration in Other Specialized Chemical Research Frontiers

The reactivity of the β-dicarbonyl moiety opens doors to further research. These groups are well-known chelating agents for metal ions and can be used to synthesize metal complexes with unique properties, potentially finding use in catalysis or as precursors for metal-organic frameworks (MOFs). The synthesis of α-fluoro-β-dicarbonyl compounds is an active area of research, as these motifs are valuable building blocks for biologically active molecules. semanticscholar.orgamanote.com Investigating the selective fluorination of the α-position of this compound could lead to novel fluorinated synthons. chemrxiv.org Additionally, the study of fluorinated 1,3-dicarbonyl compounds contributes to understanding complex chemical equilibria and their potential as reversible covalent inhibitors in drug discovery. nih.gov The synthesis of novel heterocyclic compounds, such as fluorinated pyrazoles or triazoles from dicarbonyl precursors, also represents a promising research direction. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-2H,2H-perfluorononane-1,3-dione?

The synthesis typically involves reacting fluorinated precursors with phosphorus halides under controlled conditions. For example, a method analogous to the synthesis of 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one () involves:

  • Adding phosphorus halides (e.g., PCl₃ or PBr₃) to a solution of a fluorinated diketone in dry toluene.
  • Using triethylamine as a base to neutralize byproducts (e.g., HCl).
  • Heating under reflux for 8–12 hours, followed by purification via crystallization from diluted ethanol. Critical parameters include anhydrous solvents, temperature control (e.g., 10°C initial cooling), and stoichiometric ratios of reagents .

Q. What spectroscopic methods confirm the structure of perfluorinated diones?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-F vibrations at 1100–1300 cm⁻¹).
  • Multinuclear NMR :
  • ¹H NMR reveals aromatic proton environments.
  • ¹³C NMR assigns carbonyl and fluorinated carbon signals.
  • ³¹P NMR (if phosphorus-containing intermediates are used) detects phosphorus environments.
    • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 268 for a related compound in ).
    • Elemental analysis : Validates purity and composition .

Q. How does the perfluorinated chain influence reactivity in this compound?

The perfluorinated moiety enhances electron-withdrawing effects, stabilizing the diketone structure and reducing susceptibility to nucleophilic attack. This property is critical in designing fluorinated ligands for catalytic applications or studying electron-deficient systems in organic electronics. Comparative studies with non-fluorinated analogs (e.g., 1-Phenylbutane-1,3-dione in ) highlight differences in solubility and thermal stability .

Advanced Research Questions

Q. How can researchers optimize low yields in perfluorinated dione synthesis?

Yield optimization strategies include:

  • Solvent selection : Dry toluene or dioxane minimizes side reactions (e.g., hydrolysis).
  • Catalyst screening : Lewis acids like AlCl₃ (as in Friedel-Crafts acylation, ) may enhance reaction efficiency.
  • Reaction time/temperature : Extended reflux durations (e.g., 12 hours) improve conversion, as seen in .
  • Purification : Gradient crystallization or column chromatography resolves co-eluting fluorinated byproducts .

Q. How to resolve contradictory spectroscopic data in fluorinated dione characterization?

Contradictions (e.g., unexpected ¹H NMR shifts) may arise from:

  • Conformational dynamics : Fluorine’s electronegativity alters electron density, affecting chemical shifts.
  • Impurity interference : Trace solvents or unreacted precursors can skew results. Mitigation involves:
  • High-field NMR (≥400 MHz) for better resolution.
  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Parallel synthesis of analogs to isolate spectral trends .

Q. What environmental persistence studies are relevant for perfluorinated diones?

Perfluorinated compounds (PFCs) like this dione are often resistant to degradation. Researchers should:

  • Conduct hydrolysis/photolysis assays under varying pH and UV conditions.
  • Use LC-MS/MS to track degradation products.
  • Compare environmental half-lives with structurally similar PFCs (e.g., perfluorononanoic acid in ) to predict ecological impacts .

Q. How can computational modeling guide applications of this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic material design.
  • Molecular docking : Screen for bioactivity (e.g., enzyme inhibition) by simulating interactions with protein targets.
  • Solvent interaction studies : COSMO-RS models assess solubility in fluorophilic media .

Methodological Tables

Table 1. Key Synthetic Parameters from

ParameterConditionPurpose
SolventDry toluenePrevents hydrolysis
BaseTriethylamine (2 eq.)Neutralizes HX byproducts
Temperature10°C (initial), reflux (final)Controls reaction kinetics
PurificationCrystallization (diluted EtOH)Removes unreacted precursors

Q. Table 2. Comparative NMR Shifts in Fluorinated vs. Non-Fluorinated Diones

Compound¹³C C=O Shift (ppm)¹H Aromatic Shift (ppm)
This compound190–1957.3–8.1 (multiplet)
1-Phenylbutane-1,3-dione ()185–1906.8–7.5 (multiplet)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2H,2H-perfluorononane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2H,2H-perfluorononane-1,3-dione

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